molecular formula C12H26O5Si B13731079 Triethoxy(2-glycidoxy-1-methylethyl)silane

Triethoxy(2-glycidoxy-1-methylethyl)silane

Cat. No.: B13731079
M. Wt: 278.42 g/mol
InChI Key: ZYJGMQVARFHFIB-UHFFFAOYSA-N
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Description

Triethoxy(2-glycidoxy-1-methylethyl)silane is an organosilicon compound that features both epoxy and alkoxysilane functional groups. This compound is widely used in various industrial applications due to its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(2-glycidoxy-1-methylethyl)silane is typically synthesized through the hydrosilylation of allyl glycidyl ether with triethoxysilane in the presence of a catalyst such as Speier’s catalyst (H2PtCl6). The reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl glycidyl ether, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to vacuum distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(2-glycidoxy-1-methylethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy(2-glycidoxy-1-methylethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethoxy(2-glycidoxy-1-methylethyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the alkoxysilane group can hydrolyze and condense to form siloxane bonds. This dual reactivity allows the compound to act as an effective coupling agent, improving the mechanical properties and durability of composite materials .

Comparison with Similar Compounds

Similar Compounds

  • Triethoxy(3-glycidoxypropyl)silane
  • Trimethoxy(2-glycidoxy-1-methylethyl)silane
  • Triethoxy(3-methacryloxypropyl)silane

Uniqueness

Triethoxy(2-glycidoxy-1-methylethyl)silane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of both epoxy and alkoxysilane groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H26O5Si

Molecular Weight

278.42 g/mol

IUPAC Name

triethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane

InChI

InChI=1S/C12H26O5Si/c1-5-15-18(16-6-2,17-7-3)11(4)8-13-9-12-10-14-12/h11-12H,5-10H2,1-4H3

InChI Key

ZYJGMQVARFHFIB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(C)COCC1CO1)(OCC)OCC

Origin of Product

United States

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